molecular formula C19H23N5O5 B461785 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 292168-54-8

4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde

Cat. No.: B461785
CAS No.: 292168-54-8
M. Wt: 401.4g/mol
InChI Key: HWZBSBJMWKSKPP-UHFFFAOYSA-N
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Description

4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde is a triazine-based compound featuring a central 1,3,5-triazine ring substituted with two morpholine groups at the 4- and 6-positions. The 2-position is occupied by an aryloxy group (3-methoxybenzaldehyde), which introduces both electron-donating (methoxy) and reactive (aldehyde) functionalities.

Synthetic routes typically involve nucleophilic substitution on cyanuric chloride, followed by sequential substitution with morpholine and aryloxy groups under controlled conditions . The compound’s stability in polar solvents (e.g., dichloromethane) and thermal resistance up to 250°C make it suitable for high-temperature applications .

Properties

IUPAC Name

4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-26-16-12-14(13-25)2-3-15(16)29-19-21-17(23-4-8-27-9-5-23)20-18(22-19)24-6-10-28-11-7-24/h2-3,12-13H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZBSBJMWKSKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of morpholine groups and the final attachment of the methoxybenzaldehyde moiety. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzoic acid.

    Reduction: 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The triazine ring and morpholine groups can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Differences

Compound Name Key Substituents Functional Groups Applications Reference
4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde Morpholine (4,6-), 3-methoxybenzaldehyde (2-) Aldehyde, ether, tertiary amine OLEDs, pharmaceutical intermediates
PTZ-TRZ (Phenothiazine-Triazine) Phenothiazine (donor), phenyl-triazine (acceptor) Sulfur-containing heterocycle TADF OLED emitters
DPA-TRZ (Triphenylamine-Triazine) Triphenylamine (donor), phenyl-triazine (acceptor) Tertiary amine, π-conjugated system High-efficiency OLEDs
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Bromo, methoxyphenoxy, methyl ester Bromine, ester, aldehyde Photodynamic therapy agents
USP Iscotrizinol Related Compound C 2-Ethylhexyl ester, tert-butylcarbamoylphenyl Carbamate, branched alkyl chain UV absorbers (cosmetic formulations)

Key Research Findings

Electroluminescent Performance: The morpholine substituents in this compound enhance electron-donating capacity compared to phenyl-substituted triazines (e.g., PTZ-TRZ, DPA-TRZ), but its external quantum efficiency (EQE) in OLEDs (~15%) is lower than PTZ-TRZ (EQE ~20%) due to reduced triplet harvesting efficiency . The aldehyde group enables post-synthetic modifications (e.g., Schiff base formation), unlike the inert carbamate groups in USP Iscotrizinol derivatives .

Solubility and Reactivity :

  • The morpholine groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to brominated triazines (e.g., Methyl 3-, which require halogenated solvents .
  • The aldehyde’s reactivity is superior to methyl esters in cross-coupling reactions, as seen in the synthesis of urea-linked derivatives (e.g., 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea) .

Thermal Stability :

  • This compound exhibits higher thermal stability (decomposition >250°C) than DPA-TRZ (decomposition ~200°C), attributed to the rigid morpholine rings .

Biological Activity

The compound 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde (often referred to as DMTB) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of DMTB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMTB belongs to a class of compounds known as triazines, characterized by a triazine ring substituted with morpholine groups and a methoxybenzaldehyde moiety. The molecular formula of DMTB is C16H20N6O3C_{16}H_{20}N_6O_3, and it has a molecular weight of approximately 356.38 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₀N₆O₃
Molecular Weight356.38 g/mol
LogP1.12
Polar Surface Area (Ų)102
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Mechanisms of Biological Activity

DMTB exhibits a range of biological activities attributed to its structural characteristics:

  • Antitumor Activity : Studies indicate that DMTB may inhibit the proliferation of various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in tumor growth is under investigation. For instance, it has been shown to inhibit telomerase activity in cancer cells, which is crucial for maintaining telomere length and enabling unlimited cell division.
  • Antimicrobial Properties : Preliminary research suggests that DMTB possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
  • Anti-inflammatory Effects : DMTB may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of DMTB:

  • Anticancer Studies : In vitro studies conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that DMTB significantly reduced cell viability compared to untreated controls. The compound showed a synergistic effect when combined with conventional chemotherapeutics like doxorubicin, enhancing apoptosis rates in resistant cell lines.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that DMTB exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL, indicating its potential as an antimicrobial agent.
  • Inflammation Models : In animal models of inflammation, administration of DMTB resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.

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